(4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
(4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Similar compounds with piperazine and quinoline moieties have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
Compounds with similar structures have been shown to inhibit the growth of mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been shown to exhibit anti-tubercular activity, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells, indicating that they are non-toxic to human cells .
Result of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
Action Environment
The development of single crystals for similar compounds suggests that the physical form of these compounds may influence their stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Piperazine Ring Formation: The piperazine ring is typically formed by reacting ethylenediamine with a dihaloalkane.
Coupling with Furan-2-yl Methanone: The final step involves coupling the quinoline-piperazine intermediate with furan-2-yl methanone using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Furanones and quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- (4-(8-(Methoxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone
- (4-(8-(Ethoxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone
Uniqueness
(4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone is unique due to the presence of the benzyloxy group, which may enhance its ability to interact with biological targets and improve its pharmacokinetic properties compared to its methoxy and ethoxy analogs.
Properties
IUPAC Name |
furan-2-yl-[4-(8-phenylmethoxyquinolin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c29-25(22-10-5-17-30-22)28-15-13-27(14-16-28)23-12-11-20-8-4-9-21(24(20)26-23)31-18-19-6-2-1-3-7-19/h1-12,17H,13-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMLGWSVMISDPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3OCC4=CC=CC=C4)C=C2)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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